molecular formula C27H49NO B14733527 2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol CAS No. 5428-87-5

2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B14733527
CAS No.: 5428-87-5
M. Wt: 403.7 g/mol
InChI Key: UJJMQKYEIMKJBA-UHFFFAOYSA-N
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Description

2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phenol group substituted with diethylaminomethyl and two bulky trimethylpentan-2-yl groups. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol typically involves the electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the diethylaminomethyl group can interact with nucleophilic sites. These interactions can modulate various biochemical pathways and exert specific effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both diethylaminomethyl and bulky trimethylpentan-2-yl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

5428-87-5

Molecular Formula

C27H49NO

Molecular Weight

403.7 g/mol

IUPAC Name

2-(diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C27H49NO/c1-13-28(14-2)17-20-15-21(26(9,10)18-24(3,4)5)16-22(23(20)29)27(11,12)19-25(6,7)8/h15-16,29H,13-14,17-19H2,1-12H3

InChI Key

UJJMQKYEIMKJBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O

Origin of Product

United States

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